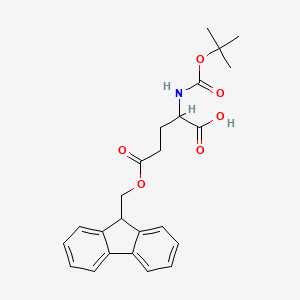

N-Boc-O5-fluorenylmethyl-D-glutamic acid

CAS No.:

Cat. No.: VC17939139

Molecular Formula: C24H27NO6

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27NO6 |

|---|---|

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | 5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) |

| Standard InChI Key | RCQRXYWDDVULAP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Boc-O5-fluorenylmethyl-D-glutamic acid belongs to the class of orthogonally protected amino acids. Its structure comprises:

-

A D-glutamic acid backbone with γ-carboxyl protected by a base-labile 9-fluorenylmethyl (Fm) ester.

-

An α-amino group shielded by the acid-labile tert-butoxycarbonyl (Boc) group .

The stereochemistry at the α-carbon (D-configuration) distinguishes it from the naturally occurring L-glutamic acid, making it valuable for engineering peptides resistant to enzymatic degradation .

Table 1: Key Identifiers of N-Boc-O5-fluorenylmethyl-D-glutamic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.5 g/mol |

| CAS Registry Number | 4712641 |

| Synonyms | Boc-D-Glu-OFm, MFCD00076934 |

| Protective Groups | Boc (α-amine), Fm (γ-carboxyl) |

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s dual protection strategy is critical in SPPS methodologies:

-

Boc Group: Removed selectively with trifluoroacetic acid (TFA) to expose the α-amine for peptide bond formation .

-

Fm Group: Cleaved under mild basic conditions (e.g., 20% piperidine/DMF) to liberate the γ-carboxyl post-synthesis .

In a landmark study, Boc-D-Glu-OFm was employed to synthesize fullero-peptides via Merrifield resin strategies, demonstrating compatibility with automated synthesizers and nitrogen-rich environments .

Orthogonal Deprotection Sequences

The orthogonal nature of Boc/Fm protection allows sequential deblocking:

-

Acidic Deprotection: 30–40% TFA in dichloromethane removes Boc without affecting the Fm ester .

-

Basic Deprotection: Piperidine or DBU cleaves the Fm group, enabling side-chain functionalization .

This sequentiality is pivotal for constructing peptides with post-translational modifications, such as phosphorylated or glycosylated residues .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DCM) but insoluble in aqueous media due to hydrophobic Fm and Boc moieties .

-

Stability: Stable under anhydrous, oxygen-free conditions but hydrolyzes in basic aqueous environments .

Chromatographic Behavior

Reverse-phase HPLC analyses (C4 column, 0.1% TFA/acetonitrile gradient) reveal a retention time of 14.2 min, consistent with its moderate hydrophobicity .

Comparative Analysis with Analogous Compounds

Boc-L-Glu-OFm vs. Boc-D-Glu-OFm

While Boc-L-Glu-OFm is commercially prevalent, the D-isomer offers unique advantages:

-

Enhanced Metabolic Stability: D-amino acids resist protease activity, prolonging peptide half-life in biological systems .

-

Crystallinity: The D-configuration often yields crystals with superior diffraction quality for X-ray studies .

Fmoc vs. Boc Protection Strategies

Unlike Fmoc-protected analogs, Boc-D-Glu-OFm eliminates side reactions during TFA-mediated deprotection, making it preferable for acid-stable sequences .

Industrial and Research Applications

Pharmaceutical Development

Boc-D-Glu-OFm derivatives are integral to synthesizing:

-

Anticancer Peptides: Engineered to target tumor-specific receptors.

-

Antimicrobial Agents: Designed with D-amino acids to evade bacterial resistance mechanisms .

Materials Science

The compound facilitates the synthesis of peptide-polymer conjugates, such as PLGA-peptide hybrids used in controlled drug delivery .

Challenges and Future Directions

Limitations in Large-Scale Synthesis

-

Cost: High purity Boc-D-Glu-OFm remains expensive due to multi-step synthesis.

-

Side Reactions: Premature Fm cleavage under prolonged acidic conditions necessitates optimized protocols .

Innovations in Protective Group Chemistry

Emerging trends focus on photolabile and enzyme-cleavable protecting groups to enhance spatial-temporal control in peptide assembly .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume